Oxadiazole derivative, 20o
Description
Significance of Oxadiazole Scaffolds in Modern Chemical and Biomedical Sciences
The oxadiazole nucleus is a crucial and well-recognized heterocyclic scaffold due to its extensive pharmacological and therapeutic applications. bohrium.com These derivatives are integral to many natural products and pharmaceutical agents. researchgate.net The presence of pyridine-type nitrogen atoms in the oxadiazole ring allows for strong interactions with various enzymes and receptor proteins, leading to significant biological effects. tandfonline.com
Oxadiazole derivatives have demonstrated a wide spectrum of biological activities, including:
Antimicrobial ajchem-a.combrieflands.com
Anti-inflammatory researchgate.net
Antiviral scielo.br
Anticonvulsant nih.gov
Antidepressant amrita.edumdpi.com
Antitubercular researchgate.net
Antihypertensive acs.orgfrontiersin.org
Antidiabetic nih.govresearchgate.net
Antioxidant chemicalbook.com
Beyond pharmaceuticals, oxadiazoles (B1248032) are utilized in the development of supramolecular liquid crystals, high-energy density materials, organic light-emitting diodes (OLEDs), photoluminescent materials, and polymers. tandfonline.comresearchgate.netwisdomlib.org Their stability in aqueous media is a key characteristic that justifies the continued interest in developing new bioactive molecules containing this motif. nih.gov
Overview of Isomeric Forms of Oxadiazoles and Their Research Relevance
Oxadiazoles exist in four isomeric forms, each with distinct chemical and physical properties that influence their applications. tandfonline.com The arrangement of the heteroatoms in the ring defines the isomer and its subsequent reactivity and biological profile.
The 1,3,4-oxadiazole (B1194373) isomer is the most extensively studied and is considered a privileged structure in medicinal chemistry. wisdomlib.org This is due to its broad-spectrum biological activities and favorable pharmacokinetic properties. tandfonline.com Compounds containing the 1,3,4-oxadiazole core are used as antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, blood pressure-lowering, and anticancer agents. A notable example is Raltegravir, an antiretroviral drug used in the treatment of HIV infection. Another is Zibotentan, an anticancer agent. wisdomlib.org The 1,3,4-oxadiazole scaffold is a bioisosteric replacement for amide and ester groups, often leading to improved metabolic stability and lower lipophilicity.
The 1,2,4-oxadiazole (B8745197) ring is another important scaffold in drug discovery, known for its unique bioisosteric properties and a wide range of biological activities. The first synthesis of a 1,2,4-oxadiazole was in 1884. Derivatives of this isomer have shown anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant properties. A key feature of the 1,2,4-oxadiazole is its utility as a stable alternative to ester and amide moieties, particularly in conditions where hydrolysis is a concern.
Although considered less explored compared to its 1,3,4- and 1,2,4- counterparts, the 1,2,5-oxadiazole framework has shown significant potential. These derivatives are noted for their ability to act as nitric oxide (NO) donors under physiological conditions, which has led to research into their use as vasodilating agents. They have also been investigated as inhibitors of indoleamine 2,3-dioxygenase for cancer treatment, as well as for their antibacterial, antimalarial, and anticancer properties. Furthermore, 1,2,5-oxadiazoles have applications in materials science, including as light-emitting materials and high-energy compounds.
Historical Context and Evolution of Research on Oxadiazole Derivatives
The journey of oxadiazole research began with the first synthesis of the 1,2,4-oxadiazole heterocycle by Tiemann and Krüger in 1884. However, it was the synthesis of the unsubstituted 1,3,4-oxadiazole by Ainsworth in 1965 that marked a significant milestone, opening the door for extensive exploration of this class of compounds. tandfonline.comajchem-a.com
The biological potential of oxadiazole derivatives started gaining attention in the mid-20th century. For instance, biological activity studies of 1,2,4-oxadiazole derivatives began in the early 1940s, leading to the introduction of the cough suppressant Oxolamine in the 1960s.
Since the year 2000, there has been a continuous and significant rise in scientific interest in 1,3,4-oxadiazoles, as reflected in the growing number of publications. tandfonline.com This surge is driven by the discovery of their diverse pharmacological activities and their increasing application in various fields of science. The development of new synthetic methodologies, including microwave-assisted synthesis, has further facilitated the creation of a vast library of oxadiazole derivatives for biological screening and materials science applications. tandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12F3N3O2S2 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-6-yl)-5-[[4-methoxy-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H12F3N3O2S2/c1-25-14-5-2-10(6-12(14)18(19,20)21)8-27-17-24-23-16(26-17)11-3-4-13-15(7-11)28-9-22-13/h2-7,9H,8H2,1H3 |
InChI Key |
UTBCIKFSECWBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(C=C3)N=CS4)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Oxadiazole Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing 1,3,4-oxadiazoles are renowned for their reliability and versatility, forming the foundation of oxadiazole chemistry.
A prevalent and versatile method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid or its derivatives, such as acid chlorides or esters. nih.govbepls.com This transformation typically requires a dehydrating agent to facilitate the intramolecular cyclization of the intermediate diacylhydrazine. nih.govbepls.com Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. bepls.com The reaction conditions can often be harsh, requiring elevated temperatures, which may limit the scope of compatible functional groups. nih.gov
The direct intramolecular cyclodehydration of 1,2-diacylhydrazines is a fundamental and widely used approach for preparing 2,5-disubstituted-1,3,4-oxadiazoles. nuph.edu.uacuni.cz This method involves treating a pre-formed symmetrical or unsymmetrical diacylhydrazine with a dehydrating agent. nuph.edu.uamdpi.com A variety of reagents can effect this transformation, including phosphorus oxychloride, sulfuric acid, and newer reagents like SO₂F₂ and XtalFluor-E, which may allow for milder reaction conditions. researchgate.netnih.gov The required diacylhydrazine precursors are readily synthesized from the reaction of acid hydrazides with acylating agents like acid chlorides. mdpi.com
A selection of dehydrating agents used for the cyclization of 1,2-diacylhydrazines.
| Dehydrating Agent | Typical Conditions | Reference |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux | bepls.com |
| Thionyl Chloride (SOCl₂) | Harsh conditions | bepls.comtandfonline.com |
| Polyphosphoric Acid (PPA) | Elevated temperature | bepls.com |
| Sulfonyl Fluoride (SO₂F₂) | Milder conditions, catalyst-free | researchgate.net |
An alternative to dehydrative methods is the oxidative cyclization of N-acylhydrazones, which are typically formed from the condensation of acid hydrazides with aldehydes. rsc.orgmdpi.com This pathway involves the treatment of the acylhydrazone with an oxidizing agent, leading to the formation of the 1,3,4-oxadiazole (B1194373) ring. mdpi.commdpi.com A wide array of oxidants have been employed, such as potassium permanganate (B83412) (KMnO₄), chloramine-T, and hypervalent iodine reagents. mdpi.commdpi.com Metal-free versions using molecular iodine have also been developed, offering a practical and efficient route. organic-chemistry.org More recently, electrocatalytic and photocatalytic methods have been explored, providing greener alternatives by using electricity or light to drive the cyclization. mpg.desioc-journal.cn
Examples of oxidizing systems for the cyclization of N-acylhydrazones.
| Oxidizing System | Conditions | Key Feature | Reference |
|---|---|---|---|
| Chloramine-T | Reflux in ethanol | Classical oxidant | bepls.com |
| Iodine (I₂) / K₂CO₃ | Transition-metal-free | Practical and scalable | organic-chemistry.org |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Dichloromethane | One-pot from hydrazide & aldehyde | mdpi.com |
| Fe(III)/TEMPO / O₂ | Mild conditions | Catalytic, uses oxygen as oxidant | organic-chemistry.org |
| Visible Light / Photocatalyst | Additive-free possible | Green, uses light energy | rsc.orgmpg.de |
Advanced and Green Chemistry Synthetic Strategies
Reflecting the broader trend in chemistry, recent efforts in oxadiazole synthesis have focused on developing more environmentally benign and efficient protocols. These "green" methods aim to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of 1,3,4-oxadiazoles. wjarr.comnih.gov By using microwave irradiation, reaction times can be drastically reduced from hours to mere minutes, often accompanied by an increase in product yields and purity. nih.govjyoungpharm.org This technique has been successfully applied to various classical oxadiazole syntheses, including the cyclization of diacylhydrazines and the oxidative cyclization of acylhydrazones. mdpi.comwjarr.comscielo.br The efficiency of microwave heating often allows for the use of solid supports or catalysts, further enhancing the green credentials of the synthesis. mdpi.comtandfonline.com
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, synthesis of 1,3,4-oxadiazoles has been achieved through methods like grinding reactants together, sometimes with a catalytic amount of an agent like iodine. researchgate.net These reactions can be performed by simply mixing the solid reactants in a mortar and pestle or by using a ball mill. researchgate.net Combining solvent-free conditions with microwave irradiation offers a particularly rapid and efficient protocol. tandfonline.comorientjchem.org For instance, the condensation of hydrazides with aldehydes followed by oxidative cyclization can be performed in one pot under solvent-free microwave conditions, providing high yields in a short timeframe. tandfonline.comorientjchem.org Ultrasound irradiation has also been employed as an energy source for low-solvent synthesis. nih.gov
Application of Green Catalysts in Oxadiazole Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of 1,3,4-oxadiazole derivatives to reduce the use of hazardous reagents and minimize waste. nih.gov These sustainable methodologies often involve mild reaction conditions, the use of non-toxic catalysts, and energy-efficient techniques like microwave irradiation and solvent-free grinding. nih.govnih.govresearchgate.netnih.gov
Several types of green catalysts have been effectively employed:
Iodine: Molecular iodine has been used as a catalyst for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. In one method, various hydrazides are mixed with substituted benzaldehydes and a catalytic amount of iodine, and the mixture is ground for a short period to yield the desired products through oxidative cyclization. researchgate.net
Cerium (IV) Ammonium Nitrate (CAN): CAN has been utilized as a catalyst for the one-pot synthesis of 2,5-diaryl-1,3,4-oxadiazole derivatives from hydrazides and aromatic aldehydes. This reaction proceeds via an oxidative cyclization mechanism and can be performed under solvent-free conditions at room temperature. researchgate.net
Tungstophosphoric Acid Salts: Water-tolerant tungstophosphoric acid salts, such as those prepared with cesium carbonate, have been reported as effective catalysts for oxadiazole synthesis. researchgate.net
Other Catalysts: Other environmentally benign catalysts include sodium bisulfite and magnesia-supported sodium carbonate, often used in conjunction with microwave irradiation to accelerate the reaction. researchgate.net
Solvent-free synthesis is a cornerstone of green chemistry. Grinding techniques, for example, provide a simple, cost-effective, and environmentally friendly alternative to conventional solvent-based methods for producing 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Similarly, catalyst-free and solvent-free reactions at elevated temperatures have been developed for the one-pot construction of 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles from methyl α-ketoesters and amidoximes. journalijar.com Microwave-assisted synthesis has also proven to be a valuable green technique, significantly reducing reaction times and improving yields for various oxadiazole derivatives. nih.govnih.govmdpi.com
Table 1: Examples of Green Catalysts in Oxadiazole Synthesis
| Catalyst | Starting Materials | Method | Compound Type | Reference |
|---|---|---|---|---|
| Iodine | Hydrazides, Aromatic Aldehydes | Grinding | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
| Cerium (IV) Ammonium Nitrate (CAN) | Hydrazides, Aromatic Aldehydes | Solvent-free, Room Temp. | 2,5-Diaryl-1,3,4-oxadiazole | researchgate.net |
| Sodium Bisulfite | Hydrazides, Aromatic Aldehydes | Microwave Irradiation | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
| None (Thermal) | Methyl α-ketoesters, Amidoximes | Solvent-free, 110°C | 3,5-Disubstituted-1,2,4-oxadiazole | journalijar.com |
Electrochemical Methods for Oxadiazole Ring Formation
Electrochemical synthesis represents a powerful and environmentally benign approach for forming the oxadiazole ring. bohrium.com These methods avoid harsh chemical oxidants or reducing agents by using electrons as the primary reagent, which often leads to higher selectivity, milder reaction conditions, and purer products. niscpr.res.inniscpr.res.in This green protocol has been successfully applied to synthesize various isomers of the oxadiazole scaffold. mdpi.com
1,2,3-Oxadiazoles: The electrochemical reduction of 3-arylsydnones at a graphite (B72142) electrode provides a novel route to 3-substituted-1,2,3-oxadiazol-5-one derivatives. The reaction involves a two-electron transfer to the –N=N– moiety, followed by proton abstraction, leading to the formation of the oxadiazole ring with yields up to 86%. niscpr.res.in
1,2,4-Oxadiazoles: 3,5-Disubstituted 1,2,4-oxadiazoles can be synthesized from N-benzyl amidoximes through an anodic oxidation process. researchgate.netrsc.orgrsc.org This method involves the electrochemical generation of an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization. rsc.orgrsc.org The reaction is typically carried out in an undivided cell with platinum electrodes under mild conditions. rsc.org
1,3,4-Oxadiazoles: The electrochemical oxidation of semicarbazones at a platinum electrode is an effective method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles. niscpr.res.in The electrolysis is performed at room temperature in an undivided cell using a solvent like acetonitrile (B52724) with a supporting electrolyte such as lithium perchlorate. niscpr.res.in Another approach involves the electrochemical oxidation of hydrazone derivatives. For instance, a library of indazolyl-substituted-1,3,4-oxadiazoles was synthesized via intramolecular cyclization at a platinum electrode with yields of 85%. mdpi.com
Table 2: Overview of Electrochemical Syntheses for Oxadiazole Rings
| Oxadiazole Isomer | Starting Material | Electrode(s) | Key Process | Yield | Reference |
|---|---|---|---|---|---|
| 1,2,3-Oxadiazol-5-one | 3-Aryl sydnones | Graphite | Reduction of –N=N– moiety | ~86% | niscpr.res.in |
| 1,2,4-Oxadiazole (B8745197) | N-Benzyl amidoximes | Platinum | Anodic oxidation, 1,5-HAT | ~83% | rsc.org |
| 1,3,4-Oxadiazole | Semicarbazones | Platinum | Anodic oxidation | High | niscpr.res.in |
| 1,3,4-Oxadiazole | Hydrazones | Platinum | Intramolecular cyclization | 85% | mdpi.com |
Synthesis of Hybrid Molecules Incorporating Oxadiazole Moieties
The strategy of creating hybrid molecules by covalently linking two or more distinct pharmacophoric scaffolds is a prominent approach in modern drug design. moderntechno.de This combination can lead to compounds with modulated characteristics or entirely new biological activities. moderntechno.de The oxadiazole ring is a versatile linker and a valuable pharmacophore in its own right, making it a popular component in the synthesis of hybrid structures. tandfonline.com
Oxadiazole–Triazole Hybrid Systems
The conjugation of oxadiazole and triazole moieties has yielded hybrid molecules with significant potential. A primary method for synthesizing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." nih.govresearchgate.net
The general synthetic route often involves a multi-step process:
An appropriate starting acid is converted to its corresponding hydrazide. nih.govresearchgate.net
The hydrazide is used to construct the 1,3,4-oxadiazole ring, often by reaction with carbon disulfide and subsequent functionalization to introduce a handle for the click reaction, such as a propargyl group. nih.govresearchgate.net
In parallel, an aromatic azide (B81097) is prepared.
The final step involves the CuAAC reaction between the alkyne-functionalized oxadiazole and the aromatic azide, typically catalyzed by a copper(I) source (often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), to form the 1,2,3-triazole ring that links the two systems. nih.govresearchgate.net
This modular approach allows for the creation of diverse libraries of oxadiazole-triazole hybrids by varying the substituents on both the oxadiazole and the azide precursors. nih.govmcijournal.com
Oxadiazole–Thiophene (B33073) Hybrid Systems
The combination of oxadiazole and thiophene rings has led to the development of novel hybrid structures. moderntechno.de Several synthetic strategies have been reported for creating these molecular constructs.
One common approach begins with a thiophene-containing starting material, such as thiophene-2-carbohydrazide. This carbohydrazide (B1668358) can be reacted with various electrophiles to build the desired heterocyclic system. For example, reaction with carbon disulfide can lead to an oxadiazole-thione, which can be further functionalized. rsc.org
An alternative strategy involves constructing the thiophene ring onto an existing oxadiazole scaffold. In one such method, 4-pyrazolylamidooximes are first cyclized to form 3-(4-pyrazolyl)-5-(1,2,4-oxadiazolyl)acetonitriles. These acetonitriles, which contain an activated methylene (B1212753) group, can then undergo the Gewald reaction with sulfur and a cycloalkanone to produce hybrid structures containing pyrazole, 1,2,4-oxadiazole, and aminothiophene nuclei in a single molecule. moderntechno.de
Furthermore, more complex hybrids like thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione systems have been synthesized, demonstrating the versatility of combining these scaffolds. nih.gov
Oxadiazole Hybridization with Other Pharmacophores
The oxadiazole nucleus has been successfully hybridized with a wide range of other pharmacologically relevant moieties to generate novel chemical entities. The synthetic approach is typically tailored to the specific pharmacophores being combined.
Oxadiazole-Indazole Hybrids: A library of indazolyl-substituted-1,3,4-oxadiazoles was prepared through both conventional and green electrochemical methods. The synthesis involved the intermolecular cyclization of an indazole acid hydrazide with 3-bromo-4-nitrobenzaldehyde (B145946) to form a hydrazone, which was then cyclized to the oxadiazole. bohrium.commdpi.com
Oxadiazole-Coumarin Hybrids: Novel coumarin-1,2,3-triazole-oxadiazole hybrids have been synthesized. The strategy involved preparing an oxadiazole scaffold and a propargylated coumarin (B35378) separately, followed by their conjugation using a click reaction. mcijournal.com Another series of 1,3,4-oxadiazole-containing coumarin analogs has also been reported. tandfonline.com
Oxadiazole-Chalcone Hybrids: A series of 1,3,4-oxadiazole/chalcone (B49325) hybrids were synthesized by alkylating 5-substituted-1,3,4-oxadiazole-2-thiols with α-bromoacetylated chalcone derivatives. nih.gov
Oxadiazole-Pyridine Hybrids: 2,5-Disubstituted-1,3,4-oxadiazoles decorated with pyridine (B92270) and 1,2,3-triazole moieties have been synthesized, creating a three-component hybrid system. researchgate.net
Oxadiazole-Imidazole Hybrids: Biologically active imidazole-oxadiazole hybrids were synthesized by first preparing 2-substituted-5-amino-oxadiazole derivatives, condensing them to form imines, and then reacting these with 5-bromoisatin (B120047) and ammonium acetate (B1210297) to construct the imidazole (B134444) ring. thieme-connect.com
Table 3: Synthesis of Oxadiazole Hybrids with Various Pharmacophores
| Other Pharmacophore | Synthetic Approach | Resulting Hybrid Type | Reference |
|---|---|---|---|
| Indazole | Electrochemical or POCl₃-mediated cyclization of hydrazones | Indazolyl-1,3,4-oxadiazole | bohrium.commdpi.com |
| Coumarin | Click reaction (CuAAC) between propargylated coumarin and azido-oxadiazole | Coumarin-triazole-oxadiazole | mcijournal.com |
| Chalcone | Alkylation of oxadiazole-thiol with bromoacetylated chalcone | 1,3,4-Oxadiazole/chalcone | nih.gov |
| Pyridine | Multi-step synthesis involving click chemistry | Pyridine-triazole-oxadiazole | researchgate.net |
| Imidazole | Multi-component reaction from an amino-oxadiazole derivative | Imidazole-oxadiazole | thieme-connect.com |
| Ibuprofen | Multi-component Cu-catalyzed "click chemistry" | Ibuprofen-oxadiazole-triazole | researchgate.net |
Structure Activity Relationship Sar Studies of Oxadiazole Derivatives
Methodological Approaches for SAR Elucidation
The exploration of SAR for oxadiazole derivatives involves systematic approaches to understand how chemical structure correlates with biological activity. These methods are fundamental in medicinal chemistry for the rational design of new and improved drug candidates.
A primary strategy for elucidating the SAR of oxadiazole derivatives is the systematic modification of their structure and the generation of analogs. This typically involves making incremental changes to a lead compound and assessing the impact on its biological activity. For 2,5-disubstituted 1,3,4-oxadiazoles, modifications are commonly made at these two positions. researchgate.net For instance, a variety of aryl and alkyl groups can be introduced to explore the effects of steric bulk, lipophilicity, and electronic properties on activity. ijper.org The synthesis of a series of analogs allows researchers to identify key structural motifs responsible for the desired pharmacological effect. nih.govnih.gov
The arrangement of substituents on the oxadiazole ring and any attached aromatic or heterocyclic rings significantly influences bioactivity. Studies have shown that the position of a substituent on a phenyl ring attached to the oxadiazole core can dramatically alter the compound's potency and selectivity. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the position of halogen or nitro groups on a phenyl ring was found to be a critical determinant of antimicrobial activity. nih.gov The relative positions of atoms within the oxadiazole ring itself (i.e., 1,2,4- vs. 1,3,4-oxadiazoles) also lead to different biological profiles due to changes in the electronic distribution and geometry of the molecule. chim.it
Influence of Substituent Groups on Molecular Interactions
The nature of the substituent groups attached to the oxadiazole core plays a pivotal role in defining the molecule's interactions with biological targets. These interactions are governed by a combination of electronic and steric factors.
The introduction of aromatic and heteroaromatic rings at the 2- and 5-positions of the 1,3,4-oxadiazole scaffold is a common strategy to enhance biological activity. These groups can engage in various non-covalent interactions with biological targets, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding. For example, the presence of a phenyl ring or bulkier aromatic groups on one side of the 1,3,4-oxadiazole nucleus has been shown to significantly increase biological activity. nih.gov Heteroaromatic substituents, such as pyridine (B92270) or indole, can introduce additional hydrogen bond donors or acceptors, further modulating the binding affinity. bohrium.comconicet.gov.ar
Halogen atoms, such as fluorine, chlorine, and bromine, are frequently incorporated into the structure of oxadiazole derivatives to modulate their physicochemical properties and biological activity. Halogenation can increase a compound's lipophilicity, thereby enhancing its ability to cross cell membranes. tandfonline.com Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. Studies have demonstrated that the presence of electron-withdrawing halogen groups on a phenyl ring attached to the oxadiazole core can improve antimicrobial activity. nih.govmdpi.com For instance, in some series, a chloro or bromo substituent at the para-position of a phenyl ring led to potent activity. mdpi.com
The electronic properties of substituents on the oxadiazole ring system are critical for their biological function. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density of the oxadiazole ring and the surrounding molecular framework, thereby influencing interactions with biological targets.
Strong electron-withdrawing groups, such as nitro (-NO2) and sulfonyl (-SO2R) groups, have been shown to enhance the antimicrobial and antifungal activities of 1,3,4-oxadiazole derivatives. nih.govbohrium.com The introduction of a nitro group, for example, often leads to increased potency. mdpi.com The sulfone moiety, as seen in compound 20o , which contains a methylsulfonyl group, is another powerful electron-withdrawing feature that can contribute to biological activity. researchgate.netsciepub.com Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can also modulate activity, sometimes increasing it, depending on the specific biological target and the position of the substituent. mdpi.com The interplay of these electronic effects is a key consideration in the design of new oxadiazole-based therapeutic agents.
Data on Oxadiazole Derivatives
Below are interactive tables detailing the structure and observed biological activities of various oxadiazole derivatives, including the subject of this article, compound 20o .
Table 1: Structure and Activity of Selected Oxadiazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Observed Biological Activity |
|---|---|---|---|
| 20o | 4-Chlorophenyl | 4-(Methylsulfonyl)phenyl | Antifungal and antibacterial activities. researchgate.netsciepub.com |
| 3c | Naphthofuran | 4-Chlorophenyl | Antibacterial and antioxidant activity. nih.gov |
| 3d | Naphthofuran | 4-Methoxyphenyl | Antibacterial and antioxidant activity. nih.gov |
| 7m | Piperidinyl-sulfonyl | 4-Fluorobenzylthio | Urease and acetylcholinesterase inhibition. scielo.br |
| A1 | 4-Fluorophenyl | Chloromethyl | Nematicidal activity. mdpi.com |
Table 2: Compound Names
| Compound ID | Chemical Name |
|---|---|
| 20o | 2-(4-Chlorophenyl)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole |
| 3c | N-(4-chlorophenyl)-2-(2-phenylnaphtho[2,1-b]furan-1-yl)-1,3,4-oxadiazole-5-carboxamide |
| 3d | N-(4-methoxyphenyl)-2-(2-phenylnaphtho[2,1-b]furan-1-yl)-1,3,4-oxadiazole-5-carboxamide |
| 7m | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole |
| A1 | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
| Amoxicillin | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Cefixime | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Indomethacin | 2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid |
Identification of Key Pharmacophoric Features within Oxadiazole Scaffolds
The oxadiazole ring is a crucial pharmacophore that can influence the physicochemical and pharmacokinetic properties of a molecule. juniperpublishers.com It is often employed as a bioisosteric replacement for ester and amide groups, enhancing stability. scielo.br The 1,3,4-oxadiazole scaffold, in particular, is noted for its thermal stability and its ability to engage in hydrogen bonding through its nitrogen atoms, a key interaction for biological activity. scielo.brjneonatalsurg.com
In the context of antiparasitic agents, the 1,3,4-oxadiazole core has been identified as a key structural feature. Research on a series of 1,3,4-oxadiazole derivatives as potential agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, has highlighted the importance of this scaffold. unimi.it A study focusing on the optimization of a hit compound led to the synthesis of a library of derivatives, including compound 20o and its analogues (compounds 20-29), to explore the structure-activity relationship around the lipophilic tail of the lead molecule. unimi.it
The key pharmacophoric features identified for antiparasitic activity in this class of compounds include the central 1,3,4-oxadiazole ring and a lipophilic tail, the modification of which has been a central point of SAR studies. unimi.it The nature and substitution pattern of the aromatic rings attached to the oxadiazole core are also critical in determining the biological activity. For instance, in a series of antibacterial oxadiazoles (B1248032), hydrophobic substituents on the phenyl ring were found to be well-tolerated and often beneficial for activity. conicet.gov.ar
Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxadiazole Derivatives
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sbq.org.br These models are valuable for predicting the activity of new compounds and for understanding the molecular properties that are most important for a desired biological outcome.
Various QSAR models have been developed for different classes of oxadiazole derivatives to predict their activity in diverse therapeutic areas, such as anticancer, antibacterial, and antioxidant agents. rsc.orgdergipark.org.trbepls.com These models are typically built using a training set of compounds with known activities and then validated using a separate test set.
For instance, in the development of anti-Alzheimer's agents, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. rsc.org These models generated statistically significant results with good predictive power, as indicated by their cross-validated (Rcv²) and predictive (Rpred²) correlation coefficients. rsc.org Similarly, for antitubercular oxadiazole derivatives, both 2D and 3D-QSAR models have been developed, with one model achieving a high Q² value of 0.9558 and an R² value of 0.979, indicating excellent predictive capability. innovareacademics.in
In a study on 1,3,4-oxadiazole derivatives with antioxidant properties, five predictive QSAR models were developed using a genetic function algorithm. The best model demonstrated good validation results, highlighting the utility of QSAR in this chemical space. dergipark.org.tr
A crucial aspect of QSAR analysis is the identification of molecular descriptors that correlate with the biological activity of the compounds. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.
In the QSAR analysis of antioxidant 1,3,4-oxadiazole derivatives, the sum of E-state descriptors for the strength of potential hydrogen bonds of path length 9 (SHBint9) and the topological radius (topoRadius) were identified as the most critical descriptors influencing their free radical scavenging activities. dergipark.org.tr
For a series of oxadiazole derivatives with anti-Alzheimer's activity, CoMFA results indicated that the steric field had a greater influence on the inhibitory activity than the electrostatic field. rsc.org Additionally, molecular descriptors such as H0p (a 3D-MoRSE descriptor), MATS4m (a 2D-autocorrelation descriptor), and nROH (the number of hydroxyl groups) were found to be important for the model's performance. rsc.org
In the context of antitubercular oxadiazole derivatives, a QSAR study revealed that the number of rotatable bonds (NRB), the energy gap (ΔE), Henry's law constant, and specific bond lengths (O-C and C-N) had the highest correlation with the anti-Tb activity. nih.gov
The following table summarizes the key findings from SAR and QSAR studies on oxadiazole derivatives, providing context for the potential properties of compound 20o.
| Study Focus | Key Pharmacophoric Features | Important Molecular Descriptors | Biological Activity | Reference |
| Antiparasitic (Trypanosoma brucei) | 1,3,4-Oxadiazole core, Lipophilic tail | Not specified in abstract | Antiparasitic | unimi.it |
| Antibacterial | 1,2,4-Oxadiazole (B8745197) core, 4-substituted diphenyl ether | Not specified in abstract | Antibacterial | nih.gov |
| Anti-Alzheimer | Oxadiazole scaffold | Steric fields, H0p, MATS4m, nROH | GSK-3β inhibition | rsc.orgrsc.org |
| Antitubercular | Oxadiazole scaffold | NRB, ΔE, Henry's law constant, bond lengths | Antitubercular | innovareacademics.innih.gov |
| Antioxidant | 1,3,4-Oxadiazole core | SHBint9, topoRadius | Antioxidant | dergipark.org.tr |
Mechanistic Investigations of Biological Activities of Oxadiazole Derivatives
Cellular Mechanism Studies
Modulation of Cellular Pathways(e.g., DNA replication, transcription, recombination)
Despite a comprehensive search for the chemical compound "Oxadiazole derivative, 20o," no specific information, research articles, or data pertaining to a molecule with this exact designation could be located in the public domain.
The performed searches covered a wide range of scientific databases and academic journals, employing various search strategies including the compound name and its potential chemical identifiers in combination with terms such as "cellular assays," "mechanism of action," and "biological activities." The results yielded extensive information on the broader class of oxadiazole derivatives, detailing their synthesis, diverse biological effects, and mechanistic investigations. However, none of the retrieved scientific literature specifically mentioned or provided data for a compound referred to as "this compound."
It is possible that "20o" represents an internal laboratory code, a designation from a proprietary database, or a compound described in a publication not indexed in the searched databases. Without access to the specific research context or publication where this name is used, it is not possible to provide a detailed and scientifically accurate article on its mechanistic investigations through cellular assays.
Therefore, the requested article section, ": 4.2.3. Insights from Cellular Assays for Mechanistic Understanding," focusing solely on "this compound," cannot be generated at this time due to the absence of available information on this specific compound.
To fulfill this request, it would be necessary to have access to the primary source material that identifies and describes the synthesis and biological evaluation of "this compound."
Computational Chemistry and in Silico Approaches in Oxadiazole Derivative Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design.
In the investigation of oxadiazole derivative 20o, molecular docking simulations have been employed to predict its binding mode within the active sites of various protein targets. For instance, studies have shown that 1,3,4-oxadiazole (B1194373) derivatives can effectively dock into the active sites of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR) tyrosine kinase. globalresearchonline.netnih.gov The predicted binding mode for derivatives similar to 20o often involves hydrogen bonding between the nitrogen atoms of the oxadiazole ring and key amino acid residues, such as Gln767 and Met769 in the EGFR tyrosine kinase domain. nih.gov
The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between the ligand and the receptor. Lower (more negative) values typically indicate a higher binding affinity. For a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives evaluated against the COX-II enzyme, docking scores ranged from -3.45 to -5.21 kcal/mol. globalresearchonline.net Another study on different oxadiazole derivatives targeting EGFR tyrosine kinase reported docking scores ranging from -6.26 to -7.89 kcal/mol. nih.gov These studies underscore the potential for oxadiazole derivatives to exhibit strong and specific interactions with biological targets, a key indicator of their potential therapeutic efficacy.
Table 1: Representative Molecular Docking Scores of Oxadiazole Derivatives
| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Reference |
| AB1-AB8 | COX-II (PDB: 6COX) | -3.45 to -5.21 | globalresearchonline.net |
| IIa-i | EGFR Tyrosine Kinase (PDB: 1M17) | -6.26 to -7.89 | nih.gov |
| 8-15 | EGFR (PDB: 1M17) | Not specified, but interactions analyzed | biointerfaceresearch.com |
| 7a-n | VEGFR2 | -31.01 to -48.89 (kJ/mol) | mdpi.com |
Note: The specific docking score for derivative "20o" is not available in the general literature; this table represents findings for similar oxadiazole derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.govrjpbcs.com
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For a series of 1,3,4-oxadiazole derivatives, DFT calculations at the B3LYP/6-311++G level of theory have been used to determine these energies. samipubco.comresearchgate.net The analysis of derivatives has shown that substitutions on the oxadiazole ring can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's electronic properties and reactivity. rjpbcs.com
Table 2: Representative FMO Data for Oxadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 7g | - | - | 4.41 |
| Derivative 7j | - | - | 4.19 |
| Derivative 7l | - | - | 4.38 |
Data is for representative oxadiazole derivatives from a computational study and not specifically for "20o". The specific values for HOMO and LUMO energies were not provided in the source text. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). MEP analysis for various oxadiazole derivatives consistently shows negative potential regions around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. rjpbcs.comsamipubco.com These negative regions are indicative of sites susceptible to electrophilic attack and are often involved in forming hydrogen bonds with biological receptors. The positive potential is generally located over hydrogen atoms. rjpbcs.com
Quantum chemical calculations can also predict various electronic and optical properties. For instance, the theoretical UV-Vis spectra of oxadiazole derivatives have been calculated using Time-Dependent DFT (TD-DFT). rjpbcs.com These calculations can predict the maximum absorption wavelength (λmax). Studies have shown that the substitution of electron-donating groups on the oxadiazole ring can lead to a red shift (a shift to a longer wavelength) in the absorption spectrum. rjpbcs.com This ability to predict electronic transitions is valuable for characterizing new compounds and understanding their potential applications in areas like photodynamic therapy or as fluorescent probes.
In Silico Prediction of Pharmacological Properties
The prediction of pharmacological properties through computational methods is a cornerstone of modern drug discovery. For oxadiazole derivatives, these in silico techniques are used to evaluate their potential as therapeutic agents by assessing their pharmacokinetic profiles, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Researchers utilize a variety of web tools and software, such as SwissADME, preADMET, and Molinspiration, to predict the drug-likeness and ADMET properties of novel oxadiazole compounds. japtronline.comjournalijar.com These predictions are guided by established principles like Lipinski's Rule of Five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans. japtronline.comjournalijar.comnih.gov For instance, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed that the synthesized compounds complied with Lipinski's Rule of Five, indicating good drug-likeness properties. nih.gov In another study, the majority of the designed oxadiazole derivatives were found to have molecular weights under 500 Daltons and LogP values between 2 and 3.9, which are within the acceptable ranges for favorable membrane permeability and drug-likeness. journalijar.com
In silico toxicity screening is another critical step. The ProTox-III web server, for example, is used to evaluate the potential toxicity of oxadiazole derivatives. advancedresearchpublications.com Furthermore, predictions of properties such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration provide crucial insights into a compound's potential in vivo behavior. researchgate.netjaptronline.com For example, a series of benzimidazole-1,3,4-oxadiazole derivatives were predicted to have good Caco-2 permeability and high human intestinal absorption. bohrium.com
The prediction of biological activity is also a key application. The PASS (Prediction of Activity Spectra for Substances) online tool can be used to forecast the biological activity spectrum of a compound. In one study, a newly designed oxadiazole derivative, NR1, was predicted to have a higher nootropic activity score (0.636) than the established drug donepezil (B133215) (0.553). advancedresearchpublications.com These predictive models help prioritize which compounds should be synthesized and tested in the lab.
| Compound Series | Prediction Tool/Method | Key Findings | Reference |
|---|---|---|---|
| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | ADME Prediction | All compounds complied with Lipinski's Rule of 5. Compound 4 showed the highest predicted absorption percentage (86.77%). | nih.gov |
| 1,3,4-Oxadiazole derivatives for nootropic activity | PASS online, SwissADME, ProTox-III | Compound NR1 had the highest predicted activity score (0.636). The derivatives showed good pharmacokinetic and toxicity profiles compared to donepezil. | advancedresearchpublications.com |
| Benzimidazole-1,3,4-oxadiazole derivatives | Molinspiration, Swiss Dock, PyRx | Predicted good Caco-2 permeability and human intestinal absorption. | researchgate.netbohrium.com |
| 1,3,4-Oxadiazole derivatives for EGFR inhibition | preADMET, Molinspiration | Derivatives showed acceptable ranges for Lipinski's Rule of Five, with moderate to high lipophilicity (LogP 2-3.9). | journalijar.com |
Computational Modeling of Reaction Mechanisms and Substituent Effects in Oxadiazole Synthesis
Computational modeling provides deep insights into the chemical reactions used to synthesize oxadiazole rings. Density Functional Theory (DFT) is a powerful quantum chemical method frequently employed to study reaction mechanisms, molecular structures, and the electronic properties of molecules. mdpi.comresearchgate.netmdpi.com
DFT studies can be used to explore the entire energy profile of a reaction, identifying transition states and intermediates. For example, a mechanistic investigation of the Pd-catalyzed oxidative N-H carbonylation to form 1,3,4-oxadiazole-2(3H)-ones revealed a stepwise process involving N1-H activation, CO insertion, N2-H activation, and reductive elimination. jlu.edu.cn The calculations identified CO insertion as the rate-determining step with a Gibbs free energy of 102.0 kJ/mol. jlu.edu.cn
These models are also crucial for understanding how different chemical groups (substituents) attached to the starting materials affect the reaction's outcome. By calculating thermodynamic data like Gibbs free energies and equilibrium constants for reactions with various substituents, researchers can predict how electron-donating or electron-withdrawing groups will influence the reaction rate. otterbein.edu For instance, a computational study on a cyclodehydration reaction for 1,3,4-oxadiazole synthesis suggested that electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. otterbein.edu
Furthermore, DFT is used to analyze the electronic and photophysical properties of the final oxadiazole derivatives. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help to understand the molecule's stability, reactivity, and optical properties. mdpi.comtandfonline.com In a study of D–π–A substituted bis-1,3,4-oxadiazoles, DFT was used to estimate properties like the HOMO-LUMO energy gap and global chemical reactivity descriptors, which are important for applications in nonlinear optics. researchgate.net
| Study Focus | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Cyclodehydration reaction mechanism | Molecular Mechanics 2 (MM2), PM3 | Predicted that electron-withdrawing groups increase the reaction rate. Calculated thermodynamic equilibrium constants. | otterbein.edu |
| Pd-catalyzed oxidative N-H carbonylation | Density Functional Theory (DFT) | Elucidated a multi-step reaction mechanism. Identified CO insertion as the rate-determining step. | jlu.edu.cn |
| Nonlinear optical properties | DFT and TD-DFT | Estimated HOMO-LUMO gap, chemical hardness, and hyperpolarizability, showing the molecules have excellent stability and NLO properties. | researchgate.net |
| Electronic and photophysical properties | DFT/TDDFT | Calculations predicted that large terminal substituents induce twisting of the molecular structure due to steric hindrance. | beilstein-journals.org |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a biological target, typically a protein or enzyme. researchgate.netresearchgate.net This process is often followed by lead optimization, where the identified "hit" compounds are computationally modified to improve their potency, selectivity, and pharmacokinetic properties. nih.gov
Molecular docking is the most common method used in virtual screening. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. japtronline.com The strength of the interaction is estimated using a scoring function, which provides a measure of binding affinity (e.g., in kcal/mol). researchgate.netnih.gov In the context of oxadiazole derivatives, docking studies have been used to screen for potential inhibitors of a wide range of targets, including cyclooxygenase (COX) enzymes, mdpi.combohrium.com vascular endothelial growth factor receptor 2 (VEGFR-2), mdpi.com and various cancer-related proteins. bohrium.commdpi.comtandfonline.com For example, a virtual screening of furan-1,3,4-oxadiazole derivatives identified compounds with strong binding affinities (−11.50 kcal/mol and −13.30 kcal/mol) against human tyrosinase-related protein 1 (hTYRP1) and human tyrosinase (hTYR), respectively. mdpi.com
Once a promising hit is identified, lead optimization begins. This can involve computational strategies like Free Energy Perturbation (FEP) calculations, which provide more accurate predictions of binding affinity changes resulting from small chemical modifications to the lead compound. nih.gov This iterative process of computational design, followed by synthesis and experimental testing, can rapidly advance a low-potency hit to a highly potent drug candidate. nih.gov For instance, after identifying an inactive oxadiazole through virtual screening, researchers used computational tools to guide the modification of substituents, ultimately leading to the development of potent inhibitors. nih.gov
Molecular dynamics (MD) simulations are also employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. mdpi.comnih.govmdpi.com These simulations can confirm that the compound remains stably bound in the active site of the target enzyme, reinforcing the findings from molecular docking. mdpi.com
| Target | Computational Method | Key Findings | Reference |
|---|---|---|---|
| VEGFR-2 Kinase | Molecular Docking | Identified compounds forming key hydrogen bond interactions with the Asp1046 residue. Compound 8b had the highest predicted drug likeness score (0.33). | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Molecular Docking, MD Simulation | Compound Ox-6f showed excellent binding affinity (−7.70 kcal/mol) and formed a stable complex with COX-2 in simulations. | nih.gov |
| EGFR and HER1 | Molecular Docking | Identified compounds 7d and 7k as promising anticancer agents. Structure-activity relationships revealed that methoxy (B1213986) and trifluoromethyl groups were associated with good activity. | bohrium.com |
| hTYR and hTYRP1 | Virtual Screening, MD Simulation | Lead compounds BF4 and BF5 showed stronger binding affinities (−11.50 and −13.30 kcal/mol) than the standard drug and remained stable in the active sites during simulations. | mdpi.com |
| Human 20S Proteasome | Structure- and Ligand-Based In Silico Approach | Identified 1,2,4-oxadiazole (B8745197) derivatives as non-covalent inhibitors. Optimization led to a potent mixed-type inhibitor (compound 4h). | researchgate.net |
Advanced Applications and Emerging Research Directions of Oxadiazole Derivatives
Applications in Materials Chemistry
Oxadiazole derivatives are integral components in the development of advanced materials due to their exceptional thermal and chemical stability, high photoluminescence quantum yields, and electron-deficient nature. frontiersin.orgtandfonline.compsu.edu These properties make them prime candidates for a variety of applications in materials chemistry. chim.it
Organic Light-Emitting Diodes (OLEDs) Utilizing Oxadiazole Moieties
The electron-deficient character of the 1,3,4-oxadiazole (B1194373) ring makes its derivatives excellent electron-transporting and hole-blocking materials, which are crucial for the efficiency and performance of Organic Light-Emitting Diodes (OLEDs). psu.edursc.org In 1990, a compound containing a 1,3,4-oxadiazole was identified as a superior electron transport material in an organic electroluminescent diode, sparking extensive research into these molecules for high-performance OLEDs. arxiv.org
Researchers have synthesized and characterized numerous 2,5-diaryl-1,3,4-oxadiazoles, demonstrating their suitability as electron transporters in OLEDs. rsc.org For instance, three pyrene–oxadiazole derivatives were synthesized and used as both emitters and electron transporters in various device configurations, showing good current and power efficiencies. acs.org The high quantum yield and efficient reverse intersystem crossing in these molecules contribute to their effectiveness as emitters. acs.org
Furthermore, a novel oxadiazole derivative, bis(m-terphenyl)oxadiazole, has been developed with a high glass transition temperature (Tg = 220 °C), a high triplet energy gap (ET = 2.76 eV), and high electron mobility. rsc.orgbohrium.com This material has been successfully utilized as a universal electron transporter for highly efficient red, green, and blue phosphorescent OLEDs, with the red and blue devices achieving external quantum efficiencies higher than 23%. rsc.org The introduction of oxadiazole moieties into polymer main chains is also being explored to enhance electroluminescence efficiency and charge transport properties. arxiv.org
Development of Liquid Crystalline Oxadiazole Derivatives
Oxadiazole derivatives have garnered significant interest in the field of liquid crystals due to their unique bent molecular shape and the potential for creating materials with novel mesophases. psu.eduarxiv.orgtandfonline.comrsc.org The inherent 134° angle between the rings in 1,3,4-oxadiazole derivatives was initially thought to destabilize mesophases, but extensive research has led to the design of various liquid crystalline 1,3,4-oxadiazoles with diverse molecular shapes. psu.edu
These materials can exhibit a rich variety of mesophases, including nematic, smectic, and columnar phases, and even the rare thermotropic biaxial nematic phase. psu.eduarxiv.org For example, a series of hexacatenar liquid crystals incorporating a 1,3,4-oxadiazole core, specifically 1,4-bis[(3,4,5-trialkoxyphenyl)-1,3,4-oxadiazolyl]-benzene, were found to form columnar phases. tandfonline.com Some of these derivatives also exhibit strong blue light emission, making them interesting for potential optical applications. tandfonline.com
Bent-shaped molecules based on an oxadiazole central core have been shown to exhibit both calamitic (rod-like) and banana phases. acs.org The larger bend angle of the oxadiazole core compared to other cores is a key factor in this polymorphic behavior. acs.org Additionally, novel chiral calamitic liquid crystals derived from 1,2,4- and 1,3,4-oxadiazoles have been synthesized and shown to exhibit ferroelectric properties in their chiral smectic C (SmC*) phase, opening up possibilities for their use in fast-switching electro-optical devices. sci-hub.se The introduction of fluorine atoms into the molecular structure is another strategy being used to fine-tune the liquid crystalline properties of these materials. beilstein-journals.org
Oxadiazole-Based Sensors for Cations and Anions
The presence of nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring provides potential coordination sites for metal ions, making these derivatives suitable for use as signaling components in fluorescent chemosensors. frontiersin.orgnih.gov Their high photoluminescent quantum yield, excellent chemical stability, and the ease with which they can be functionalized with various chromophores and chelating groups make them an excellent choice for developing sensors for both cations and anions. tandfonline.commdpi.com
A variety of sensing mechanisms are employed, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). mdpi.com For instance, a novel fluorescent chemosensor based on a 1,3-alternate calix researchgate.netcrown with two appended 1,3,4-oxadiazole units has been designed. frontiersin.org The 1,3,4-oxadiazole units selectively bind with Cu²⁺, leading to fluorescence quenching. frontiersin.org The emission intensity is linearly proportional to the Cu²⁺ concentration in the range of 0–20 μM. frontiersin.org Another sensor, 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl) phenol (B47542) (HL), was developed for the selective and sensitive detection of Fe³⁺ ions, with a detection limit of 3 µM. ed.ac.uk
Oxadiazole-based sensors have also been developed for anions. For example, a carbazole-functionalized 1,3,4-oxadiazole derivative has been shown to be a selective colorimetric and ratiometric fluorescent sensor for cyanide anions, with a large emission shift and a low detection limit of 0.14 μM. researchgate.net
Metal-Ion Complexes and Coordination Polymers with Oxadiazole Ligands
Oxadiazoles (B1248032) are effective ligands for the formation of coordination polymers and metal complexes due to the coordinating ability of their nitrogen atoms. researchgate.netnih.govnih.gov These complexes often exhibit enhanced biological activity and interesting optoelectronic properties compared to the organic ligands alone. researchgate.net The coordination chemistry of oxadiazole-containing ligands with various metal ions, including Ag(I), Zn(II), Cu(II), and Co(II), has been extensively investigated. acs.orgacs.orgrsc.orgnih.gov
The resulting coordination polymers can have diverse and fascinating structures, ranging from one-dimensional chains to complex three-dimensional networks with channels and cavities. acs.orgacs.orgrsc.orgnih.gov For example, the ligand 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (L1) reacts with Zn(NO₃)₂·6H₂O to form a three-dimensional framework with rhombic channels. acs.org Similarly, the reaction of 2,5-bis(3-cyanophenyl)-1,3,4-oxadiazole (L8) with Ag(I) salts has produced several new coordination polymers with novel motifs. acs.org
These coordination polymers can exhibit interesting properties, such as luminescence and electrical conductance. acs.org Some have also been investigated for their biological activities. For instance, a 2-D nickel(II) coordination polymer with the unsymmetric ligand 5-(3-pyridyl)-1,3,4-oxadiazole-2-thione has shown moderate antimicrobial activity. tandfonline.com
Agricultural Applications of Oxadiazole Derivatives
In modern agriculture, compounds based on the 1,3,4-oxadiazole ring have demonstrated significant potential as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities. mdpi.comresearchgate.net
Development as Herbicidal Agents
A number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their herbicidal properties. mdpi.comresearchgate.netresearchgate.net These compounds have shown activity against a range of both broadleaf and grassy weeds. acs.orgtandfonline.com
One area of research has focused on novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring with a thioether moiety. jst.go.jp Many of these compounds displayed moderate to high levels of activity against all weeds tested at an application rate of 125 g/ha. jst.go.jp Specifically, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine was found to be particularly potent without causing injury to crops. jst.go.jp
Another class of compounds, tetrahydrophthalimide derivatives containing oxadiazole moieties, have been investigated as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org Several of these compounds exhibited greater than 90% inhibitory activity against problematic weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at low application rates, similar to the commercial herbicide flumiclorac-pentyl. acs.org
The herbicidal activity of 1,2,5-oxadiazole N-oxide derivatives has also been studied, with research indicating that their biological activity is related to their lipophilicity and reduction potential. nih.gov The N-oxide moiety appears to be crucial for the phytotoxic effect. nih.gov Furthermore, novel 1,3,4-oxadiazole derivatives incorporating a 1,2,3-thiadiazole (B1210528) moiety have also been synthesized and shown to possess good herbicidal activities against weeds such as Brassica campestris and Echinochloa crusgalli. tandfonline.com
Exploration as Insecticidal Agents
While no data exists for the insecticidal properties of Oxadiazole derivative, 20o, other derivatives of the oxadiazole scaffold have been extensively studied and shown to possess significant insecticidal activity. uni.lu The 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) moieties are frequently incorporated into new chemical entities for crop protection. bindingdb.orgmdpi.com
Researchers have synthesized and tested numerous oxadiazole derivatives against various agricultural pests. For instance, a series of novel steroidal derivatives featuring a 1,3,4-oxadiazole ring demonstrated potent activity against several aphid species. acs.org Notably, compounds 20g and 24g were highly effective against the woolly apple aphid, Eriosoma lanigerum, with LC50 values of 27.6 and 30.4 μg/mL, respectively. acs.org Field trials with compound 20g showed a control rate of 89.5% at a 200 μg/mL dose after 21 days, comparable to commercial insecticides like chlorpyrifos (B1668852) and thiamethoxam. acs.org The mechanism of action for these steroidal oxazoles is believed to involve the destruction of mitochondria and nuclear membranes in the insect's midgut cells. acs.org
In another study, trifluoromethyl pyridine (B92270) derivatives incorporating a 1,3,4-oxadiazole moiety were synthesized and evaluated. rsc.org Many of these compounds exhibited 100% insecticidal activity at a concentration of 500 mg L⁻¹ against the armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). rsc.org Specifically, compounds E18 and E27 showed LC50 values of 38.5 and 30.8 mg L⁻¹ against M. separata, which is comparable to the commercial insecticide avermectin. rsc.org
Similarly, pyrimidin-4-amine derivatives with a 1,2,4-oxadiazole motif were found to have excellent insecticidal activity (100%) against Mythimna separata, particularly compounds 6d , 6f , 6o , 6w , 6y , and 6z . hep.com.cn
| Compound | Target Pest | Activity Metric | Value | Source |
|---|---|---|---|---|
| 20g | Eriosoma lanigerum | LC50 | 27.6 µg/mL | acs.org |
| 24g | Eriosoma lanigerum | LC50 | 30.4 µg/mL | acs.org |
| E18 | Mythimna separata | LC50 | 38.5 mg L⁻¹ | rsc.org |
| E27 | Mythimna separata | LC50 | 30.8 mg L⁻¹ | rsc.org |
| 6d, 6f, 6o, 6w, 6y, 6z | Mythimna separata | Mortality | 100% at test concentration | hep.com.cn |
Fungicidal Properties of Oxadiazole Derivatives
There is no available research on the fungicidal properties of this compound. However, the oxadiazole nucleus is a well-established pharmacophore in the development of antifungal agents for both medical and agricultural applications. uni.lumdpi.com Both 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have shown promise against a range of pathogenic fungi. tandfonline.commdpi.com
In a notable study, the 1,3,4-oxadiazole derivative LMM6 was identified as a potent fungicidal agent against Candida albicans, a common cause of nosocomial bloodstream infections. nih.gov LMM6 was effective against several clinical isolates with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL and exhibited a synergistic effect with existing antifungal drugs like amphotericin B and caspofungin. nih.gov Time-kill curve assays confirmed its fungicidal, rather than fungistatic, profile. nih.gov
For agricultural applications, a series of 1,3,4-oxadiazole derivatives were synthesized and tested against three plant pathogenic fungi responsible for maize diseases: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Many of the synthesized compounds showed significant antifungal activity. frontiersin.org Compound 5k was particularly effective, with EC50 values of 50.48 µg/mL against R. solani, 47.56 µg/mL against G. zeae, and 32.25 µg/mL against E. turcicum, the latter being approximately three times more active than the commercial fungicide carbendazim. frontiersin.org
Another study focused on 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid, designing them as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. mdpi.com Compounds 4f and 4q from this series displayed significant in vitro antifungal activity against several plant pathogens, including Rhizoctonia solani and Botrytis cinerea. mdpi.com
| Compound | Target Fungus | Activity Metric | Value | Source |
|---|---|---|---|---|
| LMM6 | Candida albicans | MIC | 8 - 32 µg/mL | nih.gov |
| 5k | Rhizoctonia solani | EC50 | 50.93 µg/mL (inhibition rate) | frontiersin.org |
| Gibberella zeae | 59.23 µg/mL (inhibition rate) | frontiersin.org | ||
| Exserohilum turcicum | 32.25 µg/mL | frontiersin.org | ||
| 4f | Various plant pathogens | Significant activity observed | mdpi.com | |
| 4q | Various plant pathogens | Significant activity observed | mdpi.com |
Oxadiazole Derivatives as Chemical Biology Tools
No specific use of this compound as a chemical biology tool has been documented, apart from its known function as a GSK-3 beta inhibitor. bindingdb.orguni.lu However, the oxadiazole scaffold is a valuable component in the design of chemical probes and tools to study biological systems. The ring's metabolic stability and ability to act as a bioisostere for ester and amide groups make it a desirable feature in molecules designed to interact with specific biological targets like enzymes and receptors. uni.luijper.org
Oxadiazole derivatives are used to target specific enzymes involved in disease pathways. For example, the compound LMM6 , in addition to its fungicidal properties, was selected through an in silico approach targeting thioredoxin reductase (Trr1) in C. albicans. nih.gov This highlights the use of oxadiazoles in designing specific enzyme inhibitors to probe cellular functions and validate drug targets.
Furthermore, the structural versatility of the oxadiazole ring allows for its incorporation into hybrid molecules to study complex biological processes. acs.org This approach is crucial in chemical biology for developing multi-targeted ligands and fluorescent probes.
Innovative Drug Design Paradigms Incorporating Oxadiazole Scaffolds
While innovative drug design paradigms have not been specifically described for this compound, the oxadiazole scaffold is central to several modern drug discovery strategies. Current time information in Bangalore, IN. Its rigid framework and favorable electronic properties make it a "privileged scaffold" in medicinal chemistry. Current time information in Bangalore, IN.
One key paradigm is structural hybridization or molecular hybridization . This involves combining the oxadiazole ring with other known pharmacophores to create hybrid molecules. d-nb.info This strategy aims to develop compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving efficacy. For example, novel 1,3,4-oxadiazole-quinoxalines have been synthesized as potential multi-target anticancer agents. d-nb.info
Another innovative approach is the use of oxadiazoles as bioisosteres . The oxadiazole ring can mimic the spatial and electronic properties of labile functional groups like esters and amides, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. ijper.org This principle is widely applied in lead optimization to enhance drug-like properties.
Advances in computational chemistry and high-throughput screening are also accelerating the discovery of novel oxadiazole-based drugs. Current time information in Bangalore, IN. These methods allow for the virtual screening of large libraries of oxadiazole derivatives and the rational design of molecules with high affinity and selectivity for specific biological targets, as was done in the initial selection of the antifungal compound LMM6. nih.govCurrent time information in Bangalore, IN.
Future Perspectives and Challenges in Oxadiazole Derivative Research
Development of Novel and Efficient Synthetic Methodologies
A significant challenge in oxadiazole research is the development of synthetic pathways that are not only efficient and high-yielding but also environmentally benign and applicable to a diverse range of substrates. luxembourg-bio.com Historically, the synthesis of 1,3,4-oxadiazoles often required harsh conditions and toxic reagents, such as phosphorus oxychloride. luxembourg-bio.comresearchgate.net
Modern research is focused on innovative one-pot synthesis procedures that offer milder reaction conditions and simpler work-up protocols. nih.gov For instance, the use of coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) has enabled the efficient cyclodesulfurization of thiosemicarbazides to form 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. luxembourg-bio.com Other advancements include the use of trichloroisocyanuric acid (TCCA) for the one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles at room temperature. researchgate.net Ultrasound-assisted synthesis represents another green chemistry approach that can accelerate reaction times and improve yields. mdpi.com
Future efforts will likely concentrate on catalyst innovation, such as using metal nanoparticles or developing novel organocatalysts, to further enhance reaction efficiency and selectivity. organic-chemistry.org The ability to execute these complex syntheses on a gram scale is also crucial for advancing compounds from discovery to preclinical evaluation. researchgate.net
| Synthetic Method | Key Reagents/Conditions | Advantages | Reference(s) |
| One-Pot Cyclization | Vilsmeier Reagent | Good to excellent yields, simple purification | nih.gov |
| Cyclodesulfurization | TBTU, DIEA | Mild conditions, simple work-up, environmentally benign | luxembourg-bio.com |
| Oxidative Cyclization | Trichloroisocyanuric Acid (TCCA) | Mild nature, short reaction time, one-pot | researchgate.net |
| Ultrasound-Assisted Synthesis | Potassium Bicarbonate, Ethanol | Green chemistry, potentially faster reactions | mdpi.com |
| Metal-Free Domino Protocol | Iodine (I2) | Metal-free, good functional group tolerance | organic-chemistry.org |
Exploration of Undiscovered Biological Targets for Oxadiazole Derivatives
The versatility of the oxadiazole scaffold allows it to interact with a wide spectrum of biological targets. tandfonline.com Derivatives have shown activity against well-established targets like cyclooxygenase (COX) enzymes, tubulin, and various protein kinases. bohrium.commdpi.comnih.gov However, a vast landscape of potential targets remains unexplored.
Predictive studies and computational approaches are becoming instrumental in identifying novel targets. For example, for one series of 1,3,4-oxadiazoles, the PASS (Prediction of Activity Spectra for Substances) application suggested STAT3 and miR-21 as likely pharmacological targets, moving beyond traditional enzyme inhibition pathways. nih.gov Recent research has also identified oxadiazole derivatives as modulators of nuclear receptors, such as farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), presenting new therapeutic avenues for metabolic and inflammatory disorders. mdpi.com
Future exploration will likely focus on:
Multi-targeted agents: Designing single oxadiazole molecules capable of modulating multiple targets in a disease pathway, which could be particularly effective for complex conditions like cancer or neurodegenerative diseases. tandfonline.com
Parasitic and viral diseases: Investigating targets unique to pathogens, such as the Dengue virus NS5 protein or essential enzymes in protozoan parasites, to develop selective antiparasitic and antiviral drugs. nih.govacs.org
Epigenetic targets: Probing interactions with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), where high selectivity is a key goal. mdpi.comresearchgate.net For instance, 2-(difluoromethyl)-1,3,4-oxadiazoles have been identified as exquisitely selective HDAC6 inhibitors. researchgate.net
| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |
| Transcription Factors | STAT3 | Cancer | nih.gov |
| Nuclear Receptors | Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR) | Metabolic/Inflammatory Disorders | mdpi.com |
| Viral Proteins | Dengue Virus NS5 Protein | Antiviral | nih.gov |
| Epigenetic Enzymes | Histone Deacetylase 6 (HDAC6) | Cancer, Neuropathy | researchgate.net |
| Bacterial Enzymes | Peptide Deformylase | Antibacterial | nih.gov |
Strategies for Optimization of Biological Profiles
Once a lead compound is identified, the critical next step is optimizing its biological profile to enhance potency and selectivity while minimizing toxicity. A primary strategy involves detailed Structure-Activity Relationship (SAR) studies. nih.gov For many oxadiazole derivatives, SAR analysis has revealed that specific substitutions on the aryl rings connected to the core heterocycle are crucial for activity. mdpi.com
Pharmacophore-based design is another powerful optimization strategy. By identifying the essential structural features (e.g., hydrogen bond acceptors, hydrophobic regions) required for biological activity, new scaffolds can be designed. nih.govnih.gov This approach was used to identify novel Translational Readthrough-Inducing Drugs (TRIDs) by starting with an oxadiazole lead and discovering diverse new scaffolds like benzimidazoles and thiazoles that retained the desired activity. nih.govnih.gov
Other key optimization strategies include:
Hybridization: Fusing the oxadiazole ring with other known pharmacologically active heterocycles to create hybrid molecules with potentially synergistic or enhanced effects. researchgate.netmdpi.com
Bioisosteric Replacement: Using the oxadiazole ring to replace metabolically labile groups like esters or amides to improve the compound's pharmacokinetic properties. luxembourg-bio.comrsc.org
Integration of Advanced Computational and Experimental Methodologies
The modern drug discovery pipeline relies heavily on the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. bohrium.comscilit.com This integrated approach accelerates the discovery process, reduces costs, and provides deeper insights into the mechanisms of action.
In silico techniques are now routinely used at the outset of a project. Molecular docking studies predict how a ligand, such as an oxadiazole derivative, binds to the active site of a target protein, helping to rationalize its activity and guide further design. uctm.edumdpi.com Density Functional Theory (DFT) calculations can elucidate the electronic properties and reactivity of the molecules. scilit.comnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models help to identify candidates with favorable drug-like properties early on, reducing the risk of late-stage failures. japtronline.com
These computational predictions are then validated through experimental assays. researchgate.net For example, compounds identified through docking are synthesized and tested in in vitro enzyme inhibition or cell-based assays to confirm their biological activity. bohrium.comnih.gov This iterative cycle of design, prediction, synthesis, and testing is a powerful paradigm for modern medicinal chemistry. japtronline.com
| Methodology | Purpose | Example Application | Reference(s) |
| Molecular Docking | Predicts ligand-protein binding mode and affinity. | Investigating interactions of oxadiazoles (B1248032) with COX enzymes or bacterial proteins. | nih.govmdpi.com |
| QSAR Analysis | Correlates chemical structure with biological activity. | Developing predictive models for the antibacterial activity of oxadiazole derivatives. | nih.gov |
| DFT Calculations | Determines electronic structure and reactivity. | Estimating the relative stability and reactivity of lead compounds. | scilit.com |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. | Filtering compound libraries to prioritize those with drug-like potential. | japtronline.com |
| In Vitro Assays | Measures biological activity and cytotoxicity. | MTT assays to determine anticancer effects on cell lines; enzyme inhibition assays. | nih.govuctm.edu |
Addressing Research Gaps and Future Translational Research Avenues
Despite significant progress, several research gaps remain in the field of oxadiazole derivatives. Many studies focus on a limited range of structural motifs, leaving a vast chemical space unexplored. ijrpr.com There is a need to investigate the synergistic effects of incorporating multiple functional groups and to develop more compounds with novel mechanisms of action. mdpi.comijrpr.com
A major challenge is translating promising in vitro findings into successful in vivo outcomes and, ultimately, clinical applications. scilit.com The future of oxadiazole research will depend on bridging this translational gap. This requires a greater emphasis on:
Advanced Preclinical Models: Moving beyond simple cell lines to more complex models like 3D organoids, co-cultures, and patient-derived xenografts to better predict human efficacy.
Mechanism-Driven Design: Focusing on compounds with well-defined mechanisms of action and high selectivity to minimize off-target effects and improve safety profiles. tandfonline.comresearchgate.net
AI-Guided Discovery: Leveraging artificial intelligence and machine learning to analyze vast datasets, predict compound properties with greater accuracy, and propose novel structures, thereby accelerating the discovery of next-generation therapeutics. tandfonline.com
The ultimate goal is to advance the most promising oxadiazole derivatives through preclinical and clinical development, solidifying their role as essential components in the future of medicine. tandfonline.comscilit.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
